cis-3-Amino-N-cyclopropylcyclohexanecarboxamide
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Overview
Description
cis-3-Amino-N-cyclopropylcyclohexanecarboxamide: is an organic compound that belongs to the class of amino cyclohexanecarboxamides This compound is characterized by the presence of an amino group, a cyclopropyl group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N-cyclopropylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process begins with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, leading to the formation of β-enaminoketones. These intermediates are then reduced using sodium in THF-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation of the corresponding acids in the presence of Raney nickel. This method allows for the selective production of the cis isomer .
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-N-cyclopropylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different isomers or derivatives, such as cis- and trans-3-aminocyclohexanols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: cis- and trans-3-aminocyclohexanols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-3-Amino-N-cyclopropylcyclohexanecarboxamide has several applications in scientific research, including:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Amino-N-cyclopropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
cis-3-Aminocyclohexanecarboxylic acid: Similar in structure but lacks the cyclopropyl group.
trans-4-Aminocyclohexanecarboxylic acid: Another isomer with different spatial arrangement of the amino group.
Uniqueness: cis-3-Amino-N-cyclopropylcyclohexanecarboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h7-9H,1-6,11H2,(H,12,13)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYXBLPHHBBKKQ-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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